![molecular formula C7H9Br2ClN2 B2690928 2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride CAS No. 1706432-11-2](/img/structure/B2690928.png)
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride, also known as DBPP, is a synthetic organic compound with a wide range of applications in the scientific research field. DBPP has been extensively studied in the past few decades and has been found to have many useful properties in laboratory experiments. DBPP is a versatile and highly reactive compound, and its structure is highly adaptable to many different types of experiments.
科学的研究の応用
Efficient Synthesis and Derivatization
Research has demonstrated the utility of pyrrolopyridine derivatives as versatile building blocks in organic synthesis. For instance, Figueroa‐Pérez et al. (2006) discussed the synthesis of 4-substituted 7-azaindole derivatives using related pyrrolopyridine compounds through simple nucleophilic displacement, highlighting the compound's role in facilitating the efficient synthesis of complex organic molecules Figueroa‐Pérez, S., Bennabi, S., Schirok, H., & Thutewohl, M. (2006). Tetrahedron Letters.
Metal-Organic Frameworks (MOFs)
Ghosh et al. (2005) explored the formation of 2-D metal−organic framework (MOF) structures utilizing pyridine dicarboxylate and bipyridine derivatives, showcasing the potential of pyrrolopyridine-related compounds in the development of MOFs with intricate hydrogen bonding and void spaces for potential applications in gas storage and separation Ghosh, S., Ribas, J., & Bharadwaj, P. K. (2005). Crystal Growth & Design.
Conducting Polymers
Sotzing et al. (1996) reported on the electropolymerization of derivatized bis(pyrrol-2-yl) arylenes, indicating the use of pyrrolopyridine derivatives in creating conducting polymers with low oxidation potentials, which opens avenues for their use in electronic devices and sensors Sotzing, G., Reynolds, J., Katritzky, A., Soloducho, J., Belyakov, S., & Musgrave, R. P. (1996). Macromolecules.
Novel Heterocycle Synthesis
Murthy et al. (2017) presented the synthesis, characterization, and a detailed reactivity study of a pyrrolopyridinone derivative, elucidating its potential in developing new molecules with significant applications in non-linear optics and possibly as precursors for pharmaceutical compounds Murthy, P., Mary, Y., Suneetha, V., Panicker, C. Y., Armaković, S., Armaković, S., Giri, L., Suchetan, P., & Alsenoy, C. (2017). Journal of Molecular Structure.
特性
IUPAC Name |
2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Br2N2.ClH/c8-6-4-3-10-2-1-5(4)11-7(6)9;/h10-11H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTZSTFNOIESSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NC(=C2Br)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Br2ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dibromo-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridine hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


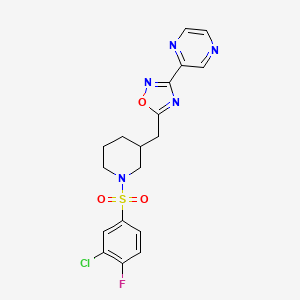
![(S)-1-(1-(3-Fluorobenzyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-3-ol](/img/structure/B2690848.png)
![[1-(propan-2-yl)-1H-imidazol-4-yl]methanamine](/img/structure/B2690849.png)
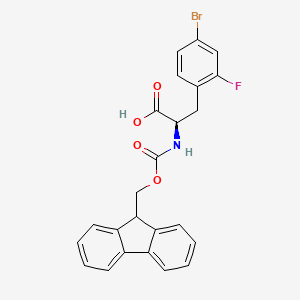
![rac-benzyl N-[(1R,3S)-3-[(chlorosulfonyl)methyl]cyclopentyl]carbamate](/img/no-structure.png)
![N-(2-chloroethyl)-1-(4-chlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2690856.png)
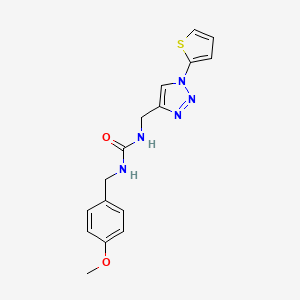
![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2690861.png)
![N'-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,5-dimethoxybenzohydrazide](/img/structure/B2690862.png)

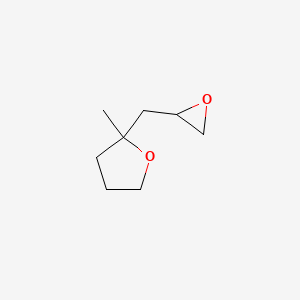
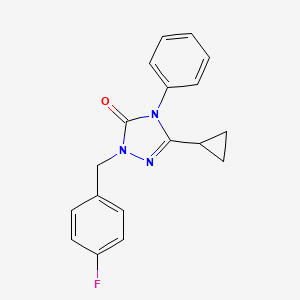
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)pentanamide](/img/structure/B2690868.png)